An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole
An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole, also known as S-Methylmethimazole or Methimazole USP Related Compound C, is a known impurity and metabolite of Methimazole (Tapazole®), a prominent antithyroid drug used in the management of hyperthyroidism.[1] Methimazole's therapeutic effect is primarily due to its inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[2][3][4] Given its structural relationship to methimazole, 1-Methyl-2-(methylthio)imidazole is of significant interest in the fields of medicinal chemistry and drug metabolism, particularly concerning its potential biological activity and as a reference standard in pharmaceutical quality control.
This technical guide provides a comprehensive overview of 1-Methyl-2-(methylthio)imidazole, including its chemical properties, a detailed, adapted synthesis protocol, its probable mechanism of action, and relevant experimental methodologies.
Chemical and Physical Properties
1-Methyl-2-(methylthio)imidazole is a derivative of imidazole with a methyl group at the 1-position of the ring and a methylthio group at the 2-position. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | 1-Methyl-2-(methylthio)-1H-imidazole |
| Synonyms | S-Methylmethimazole, 2-Methylthio-1-methylimidazole, Methimazole USP Related Compound C |
| CAS Number | 14486-52-3 |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| Appearance | Not explicitly stated in searched literature; likely a solid or oil. |
| Solubility | Not explicitly stated in searched literature; likely soluble in organic solvents like chloroform and methanol. |
| Storage Temperature | Room Temperature, sealed in a dry environment. |
| SMILES | CSC1=NC=CN1C |
| InChI Key | LKIVEIAXFZBGMO-UHFFFAOYSA-N |
Table 1: Chemical and Physical Properties of 1-Methyl-2-(methylthio)imidazole.
Synthesis of 1-Methyl-2-(methylthio)imidazole: An Adapted Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of 1-Methyl-2-(methylthio)imidazole was not found in the searched literature, the following procedure is adapted from general methods for the S-methylation of thioimidazole derivatives.[5] This protocol describes the methylation of 1-methyl-1H-imidazole-2-thiol (methimazole).
Reaction Scheme:
Materials:
-
1-methyl-1H-imidazole-2-thiol (Methimazole)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOCH₃)
-
Anhydrous ethanol or methanol
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-thiol (1.0 equivalent) in anhydrous ethanol. To this solution, add a slight excess of a base such as sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium salt.
-
Methylation: To the stirred suspension, add the methylating agent, such as methyl iodide (1.1 equivalents), dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-Methyl-2-(methylthio)imidazole can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Biological Activity and Mechanism of Action
As an impurity of methimazole, the primary biological target of 1-Methyl-2-(methylthio)imidazole is presumed to be thyroid peroxidase (TPO).[] TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells and is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[8]
The proposed mechanism of action is the inhibition of TPO, which would disrupt the synthesis of thyroid hormones. The parent compound, methimazole, acts as a potent inhibitor of TPO by blocking the iodination of tyrosine residues on thyroglobulin.[3][4] It is important to note that specific quantitative data on the inhibitory activity (e.g., IC50) of 1-Methyl-2-(methylthio)imidazole against TPO was not available in the searched literature. However, it is reasonable to hypothesize that it may exhibit a similar, though potentially less potent, inhibitory effect compared to methimazole.
The following diagram illustrates the thyroid hormone synthesis pathway and the likely point of inhibition by 1-Methyl-2-(methylthio)imidazole, based on the known mechanism of methimazole.
Caption: Thyroid hormone synthesis and proposed inhibition by 1-Methyl-2-(methylthio)imidazole.
Experimental Protocols for Biological Activity Assessment
To evaluate the potential inhibitory effect of 1-Methyl-2-(methylthio)imidazole on thyroid peroxidase, established in vitro assays can be employed. The following provides a detailed methodology for the guaiacol oxidation assay, a common method for measuring peroxidase activity.[9]
Thyroid Peroxidase (TPO) Inhibition Assay: Guaiacol Oxidation Method
Principle:
TPO catalyzes the oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a colored product, tetraguaiacol. The rate of formation of tetraguaiacol is measured spectrophotometrically at 470 nm, and the inhibition of this reaction by a test compound is quantified.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Guaiacol solution (e.g., 20 mM in ethanol)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM, freshly prepared)
-
TPO enzyme preparation (e.g., from porcine or human thyroid microsomes)
-
1-Methyl-2-(methylthio)imidazole (test compound)
-
Methimazole (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive control (methimazole) in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
50 µL of phosphate buffer
-
20 µL of TPO enzyme preparation
-
10 µL of the test compound or control at various concentrations
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of guaiacol solution to each well, followed by 20 µL of H₂O₂ solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
The following diagram illustrates the experimental workflow for the TPO inhibition assay.
Caption: Experimental workflow for the TPO inhibition assay.
Quantitative Data
| Compound | Enzyme Source | Assay Method | IC50 Value (µM) | Reference |
| Methimazole | Human Thyroid | Not Specified | 0.8 | [8] |
| Methimazole | Rat Thyroid | Amplex UltraRed Assay | ~1.0 | Not Cited |
| Methimazole | Porcine Thyroid | Guaiacol Oxidation | ~10 | Not Cited |
Table 2: Reported IC50 Values for Methimazole against Thyroid Peroxidase.
Conclusion
1-Methyl-2-(methylthio)imidazole is a significant impurity of the antithyroid drug methimazole. While its own biological activity has not been extensively characterized, its structural similarity to methimazole strongly suggests that it may act as an inhibitor of thyroid peroxidase, albeit likely with reduced potency. The synthesis of this compound can be achieved through the S-methylation of methimazole, and its biological activity can be assessed using established in vitro assays such as the guaiacol oxidation method. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound to ensure the safety and efficacy of methimazole formulations. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.
References
- 1. 1-Methyl-2-(Methylthio)iMidazole | 14486-52-3 [chemicalbook.com]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 6. spectrabase.com [spectrabase.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
